3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) is a heterocyclic compound that features a benzothiazole ring fused with an acrylonitrile moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the benzothiazole ring imparts unique electronic properties, making it a valuable scaffold for the development of various bioactive molecules.
Vorbereitungsmethoden
The synthesis of 3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminobenzothiazole and 2-fluoroacrylonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group and the fluoroacrylonitrile moiety can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzothiazole derivatives and fused heterocycles.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of potential therapeutic agents, including antibacterial, antifungal, and anticancer drugs.
Material Science: Due to its unique electronic properties, the compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and protein-ligand interactions
Wirkmechanismus
The mechanism of action of 3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways. The fluoroacrylonitrile moiety can enhance the binding affinity of the compound to its targets, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) include:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with diverse biological activities.
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: A compound with potent antibacterial properties.
N-(1,3-Benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide: A derivative with significant anti-tubercular activity
The uniqueness of this compound) lies in its combination of the benzothiazole ring with the fluoroacrylonitrile moiety, which imparts distinct electronic and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H6FN3S |
---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
(E)-3-amino-3-(1,3-benzothiazol-2-yl)-2-fluoroprop-2-enenitrile |
InChI |
InChI=1S/C10H6FN3S/c11-6(5-12)9(13)10-14-7-3-1-2-4-8(7)15-10/h1-4H,13H2/b9-6+ |
InChI-Schlüssel |
YTHSHJNAUOGTBG-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C#N)\F)/N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C#N)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.